molecular formula C18H24FN3O2S B6988763 N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide

N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide

Cat. No.: B6988763
M. Wt: 365.5 g/mol
InChI Key: QTCKASUNDGUEGH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a dimethylamino group, a dimethylphenyl group, and a fluoropyridine sulfonamide moiety

Properties

IUPAC Name

N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S/c1-13-7-6-8-14(2)18(13)22(12-15(3)21(4)5)25(23,24)17-9-16(19)10-20-11-17/h6-11,15H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCKASUNDGUEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(C)N(C)C)S(=O)(=O)C2=CN=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Dimethylamino Intermediate: This step involves the reaction of dimethylamine with an appropriate alkyl halide to form the dimethylamino group.

    Introduction of the Dimethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the dimethylphenyl group is introduced to the intermediate.

    Formation of the Fluoropyridine Sulfonamide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group can interact with nucleophilic sites, while the fluoropyridine moiety can participate in aromatic interactions. The sulfonamide group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaminopropyl acrylamide: Similar in structure but lacks the fluoropyridine and sulfonamide groups.

    Dimethylaminopropylamine: Contains the dimethylamino group but lacks the aromatic and sulfonamide functionalities.

Uniqueness

N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the fluoropyridine sulfonamide moiety distinguishes it from other similar compounds, providing unique binding properties and reactivity.

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